N-{3-[(1Z)-[(carbamothioylamino)imino]methyl]phenyl}acetamide
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Overview
Description
N-{3-[(1Z)-[(carbamothioylamino)imino]methyl]phenyl}acetamide is a chemical compound with a complex structure that includes a phenyl ring, an acetamide group, and a carbamothioylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(1Z)-[(carbamothioylamino)imino]methyl]phenyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the phenylacetamide backbone and the introduction of the carbamothioylamino group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(1Z)-[(carbamothioylamino)imino]methyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
N-{3-[(1Z)-[(carbamothioylamino)imino]methyl]phenyl}acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic applications, such as its role in drug development or as a lead compound for new pharmaceuticals.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-{3-[(1Z)-[(carbamothioylamino)imino]methyl]phenyl}acetamide exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary widely, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{3-[(1Z)-[(carbamothioylamino)imino]methyl]phenyl}acetamide include other phenylacetamide derivatives and compounds with carbamothioylamino groups. These compounds may share some chemical properties but can differ in their specific reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for certain applications where other compounds may not be suitable.
Properties
Molecular Formula |
C10H12N4OS |
---|---|
Molecular Weight |
236.30 g/mol |
IUPAC Name |
N-[3-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl]acetamide |
InChI |
InChI=1S/C10H12N4OS/c1-7(15)13-9-4-2-3-8(5-9)6-12-14-10(11)16/h2-6H,1H3,(H,13,15)(H3,11,14,16)/b12-6+ |
InChI Key |
JCLUVZNYWFGQJH-WUXMJOGZSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=CC(=C1)/C=N/NC(=S)N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C=NNC(=S)N |
Origin of Product |
United States |
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